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A detailed analysis of the efficacy, safety, and mechanisms of action of co-codaprin and

emerging non-opioid and novel opioid analgesics.

Introduction
For decades, co-codaprin, a combination of codeine phosphate and aspirin, has been a

mainstay in the management of mild to moderate pain. Its dual mechanism of action, targeting

both the opioid and cyclooxygenase (COX) pathways, has provided effective analgesia for a

variety of conditions. However, the opioid crisis and the inherent side effects of both

components have driven the search for safer and more effective analgesic alternatives. This

guide provides a comprehensive comparison of co-codaprin with three novel analgesic

compounds that have shown promise in late-stage clinical development: Suzetrigine, a

selective Nav1.8 inhibitor; Cebranopadol, a dual NOP/MOP receptor agonist; and Tanezumab,

a nerve growth factor (NGF) inhibitor.

This comparative analysis is intended for researchers, scientists, and drug development

professionals, offering a detailed overview of the pharmacological profiles, efficacy data from

pivotal clinical trials, and the experimental methodologies used to evaluate these compounds.

By presenting this information in a structured and objective manner, this guide aims to facilitate

a deeper understanding of the evolving landscape of pain therapeutics and to inform future

research and development efforts in the field of analgesia.
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Compound Overview and Mechanism of Action
A fundamental understanding of the mechanism of action is crucial for evaluating the

therapeutic potential and predicting the side-effect profile of any analgesic. The following

sections detail the distinct signaling pathways targeted by co-codaprin and the novel

compounds.

Co-Codaprin: A Dual-Action Analgesic
Co-codaprin combines the analgesic properties of two well-established drugs: codeine

phosphate and aspirin.

Codeine Phosphate: A prodrug that is metabolized in the liver by the cytochrome P450

enzyme CYP2D6 into morphine.[1] Morphine, the primary active metabolite, is an agonist at

the mu-opioid receptors in the central nervous system (CNS).[2] This binding inhibits the

release of nociceptive neurotransmitters, such as substance P and glutamate, leading to a

reduction in the perception of pain.[3][4]

Aspirin: An irreversible non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1

and COX-2.[5][6][7] By acetylating a serine residue in the active site of these enzymes,

aspirin blocks the synthesis of prostaglandins and thromboxanes, which are key mediators of

inflammation, pain, and fever.[5][7]
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Figure 1: Co-Codaprin's dual mechanism of action.

Suzetrigine (Journavx): A Selective Sodium Channel
Blocker
Suzetrigine is a first-in-class, orally administered, selective inhibitor of the voltage-gated

sodium channel Nav1.8.[8][9] This channel is predominantly expressed in the peripheral

nociceptive neurons of the dorsal root ganglia and plays a key role in the transmission of pain

signals.[10][11] By selectively blocking Nav1.8, suzetrigine aims to reduce pain perception

without the central nervous system side effects associated with opioids.[10][11]

Noxious Stimulus Peripheral Nociceptor

Nav1.8 Channel

activates

Action Potentialinitiates Pain Signal to CNS

Suzetrigine

inhibits

Analgesia

Click to download full resolution via product page

Figure 2: Suzetrigine's selective inhibition of Nav1.8.

Cebranopadol: A Dual Nociceptin/Orphanin FQ Peptide
(NOP) and Mu-Opioid Peptide (MOP) Receptor Agonist
Cebranopadol is a first-in-class analgesic with a novel mechanism of action, acting as a full

agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide

(MOP) receptor.[12][13] This dual agonism is thought to provide potent analgesia with a

potentially improved side-effect profile compared to traditional opioids.[12][13] The activation of

NOP receptors may contribute to its anti-hyperalgesic effects and mitigate some of the opioid-

related side effects, such as respiratory depression and abuse potential.[13]
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Figure 3: Cebranopadol's dual receptor agonism.

Tanezumab: A Nerve Growth Factor (NGF) Inhibitor
Tanezumab is a humanized monoclonal antibody that selectively targets and inhibits nerve

growth factor (NGF).[5] NGF is a key mediator in the generation and potentiation of pain

signals, particularly in chronic pain states like osteoarthritis. By binding to NGF and preventing

it from activating its receptors (TrkA and p75NTR) on nociceptive neurons, tanezumab reduces

the excitability of these neurons and thereby alleviates pain.
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Figure 4: Tanezumab's inhibition of NGF signaling.
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The following tables summarize the available clinical trial data for co-codaprin and the novel

analgesic compounds. Direct head-to-head comparisons are limited; therefore, data from

placebo-controlled and active-comparator trials are presented to facilitate an indirect

comparison.

Table 1: Efficacy of Co-Codaprin in Acute and Chronic
Pain
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Indication Study Design
Key Efficacy
Endpoint

Results Citation

Chronic Non-

Malignant Pain

Randomized,

double-blind,

placebo-

controlled

Change in Visual

Analogue Scale

(VAS) pain

intensity

Significantly

lower VAS

scores with

controlled-

release codeine

vs. placebo (35 ±

18 vs. 49 ± 16, P

= 0.0001).

[14]

Acute Pain

(Single Dose)

Systematic

review of 24

trials

Sum Pain

Intensity

Difference

(SPID)

Addition of

codeine (mainly

60mg) to

paracetamol

provided a 5%

increase in

analgesia on the

SPID.

[15][16]

Acute Dental

Pain (Low-dose

codeine)

Systematic

review and meta-

analysis

Pain relief on a

0-100 scale (3

hours post-dose)

Small pain relief

with low-dose

codeine (15-

30mg)

combinations

(Mean

Difference:

-12.7).

[17][18]

Osteoarthritis of

Knee or Hip

Systematic

review
Pain and function

Moderate benefit

for pain and

function

compared to

placebo or no

codeine.

[19][20]
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Table 2: Efficacy of Suzetrigine in Acute Postoperative
Pain

Indication
Study
Design

Comparator
Key
Efficacy
Endpoint

Results Citation

Acute Pain

after

Abdominopla

sty

Phase 3,

randomized,

double-blind,

placebo- and

active-

controlled

Placebo,

Hydrocodone

/Acetaminoph

en

(HB/APAP)

Sum of Pain

Intensity

Difference

over 48 hours

(SPID48)

Suzetrigine

showed a

significant

reduction in

SPID48

compared to

placebo

(48.4, p <

0.0001). Pain

relief was

comparable

to HB/APAP.

[10][21]

Acute Pain

after

Bunionectom

y

Phase 3,

randomized,

double-blind,

placebo- and

active-

controlled

Placebo,

Hydrocodone

/Acetaminoph

en

(HB/APAP)

Sum of Pain

Intensity

Difference

over 48 hours

(SPID48)

Suzetrigine

showed a

significant

reduction in

SPID48

compared to

placebo

(29.3, p =

0.0002).

[10][21]

Table 3: Efficacy of Cebranopadol in Acute and Chronic
Pain
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Indication
Study
Design

Comparator
Key
Efficacy
Endpoint

Results Citation

Acute Pain

after

Bunionectom

y

Phase 3,

randomized,

double-blind,

placebo- and

active-

controlled

Placebo,

Oxycodone

IR

Efficacy and

safety of

cebranopadol

Study is

ongoing,

results not

yet published.

[22]

Chronic Pain Phase IIa trial Placebo
Pain

reduction

Cebranopado

l was superior

to placebo in

reducing

pain.

[12]

Chronic Pain
Randomized

clinical trial
Morphine

Pain

reduction

Cebranopado

l was superior

to morphine

in reducing

pain.

[12]

Preclinical

Pain Models

(rats)

Various acute

and chronic

pain models

Morphine

Antinociceptiv

e and

antihypersen

sitive effects

Cebranopado

l

demonstrated

potent and

efficacious

effects, with a

longer

duration of

action than

morphine.

[23][24]

Table 4: Efficacy of Tanezumab in Chronic Pain
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Indication
Study
Design

Comparator
Key
Efficacy
Endpoint

Results Citation

Osteoarthritis

of Hip or

Knee

Phase 3,

randomized,

double-blind,

active-

controlled

NSAIDs

(naproxen,

celecoxib, or

diclofenac)

Change in

WOMAC

Pain and

Physical

Function

scores at 16

weeks

Tanezumab 5

mg

significantly

improved

pain and

physical

function

compared to

NSAIDs.

Tanezumab

2.5 mg did

not show a

statistically

significant

difference.

[4][6]

Chronic Low

Back Pain

Systematic

review and

meta-analysis

of 3 RCTs

NSAIDs

Low Back

Pain Intensity

(LBPI) and

Roland-

Morris

Disability

Questionnair

e (RMDQ)

scores

Tanezumab

10 mg

demonstrated

significantly

greater

reduction in

LBPI and

improvement

in RMDQ

scores

compared to

NSAIDs.

[25]

Comparative Safety and Tolerability
The side-effect profiles of these analgesics are a critical consideration for their clinical utility.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://acrabstracts.org/abstract/subcutaneous-tanezumab-vs-nsaid-for-the-treatment-of-osteoarthritis-efficacy-and-general-safety-results-from-a-randomized-double-blind-active-controlled-80-week-phase-3-study/
https://pubmed.ncbi.nlm.nih.gov/33538113/
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2025.1623280/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 5: Common Adverse Events
Compound

Common Adverse
Events

Serious Adverse
Events

Citation

Co-Codaprin

Nausea, vomiting,

constipation,

dizziness, drowsiness.

[26][27][28]

Respiratory

depression (with high

doses of codeine),

liver damage (with

high doses of

paracetamol, a

common component

in other co-codamol

formulations),

addiction and

withdrawal symptoms.

[26][29]

[26][27][28][29]

Suzetrigine

Itching, muscle

spasms, rash,

increased creatine

phosphokinase.[8]

No serious adverse

events related to the

drug were reported in

Phase 3 trials.[21]

[8][21]

Cebranopadol

In preclinical studies,

showed a better side-

effect profile than

typical opioids, with

less impact on motor

coordination and

respiration.[13][23]

Lower potential for

physical dependence

in preclinical studies.

[30]

[13][23][30]

Tanezumab
Abnormal peripheral

sensation.[25]

Increased risk of

rapidly progressive

osteoarthritis (RPOA)

and other joint safety

events, particularly at

higher doses and

when used with

NSAIDs.[4][6][8]

[4][6][8][25]
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Experimental Protocols
The following sections provide an overview of the key experimental models and assessment

tools used to evaluate the efficacy of these analgesic compounds.

Clinical Pain Models
Bunionectomy Model: This is a widely used surgical model for assessing analgesic efficacy

in acute, hard-tissue pain.[15] The procedure involves a standardized osteotomy of the first

metatarsal to correct a hallux valgus deformity.[15] Postoperative pain is typically moderate

to severe, providing a robust model to test the efficacy of new analgesics.

Abdominoplasty Model: This surgical model is used to evaluate analgesic efficacy in acute,

soft-tissue pain. The procedure involves the removal of excess skin and fat from the

abdomen and tightening of the abdominal muscles. Postoperative pain is also typically

moderate to severe.

Surgical Models

Patient Screening & Consent Baseline Pain Assessment Standardized Surgical Procedure Randomization to Treatment Group Drug Administration Postoperative Pain Assessments Data Analysis

Bunionectomy (Hard Tissue)

Abdominoplasty (Soft Tissue)

Click to download full resolution via product page

Figure 5: Generalized workflow for clinical pain model studies.

Pain Assessment Tools
Visual Analog Scale (VAS): A subjective measure of pain intensity.[3][31] It consists of a 10

cm line, where one end represents "no pain" and the other represents the "worst imaginable
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pain."[3][31] Patients are asked to mark their current pain level on the line, and the score is

determined by measuring the distance from the "no pain" end.[3]

Numeric Rating Scale (NRS): A segmented numeric version of the VAS where a patient

selects a whole number (0-10) that best reflects their level of pain.

Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): A widely used,

multidimensional, self-administered questionnaire for patients with osteoarthritis of the hip or

knee. It assesses pain, stiffness, and physical function.

Preclinical Pain Models
Hot Plate Test: This test is used to measure the response to a thermal pain stimulus in

animals. The animal is placed on a heated plate, and the latency to a nocifensive response

(e.g., paw licking or jumping) is recorded as an indicator of pain sensitivity.

Tail-Flick Test: In this test, a heat source is applied to an animal's tail, and the time it takes

for the animal to flick its tail away from the heat is measured.[7] This latency is used as a

measure of the pain threshold.[7]

Preclinical Tests

Animal Acclimatization Baseline Nociceptive Threshold Drug Administration Post-Drug Nociceptive Testing Data Analysis

Hot Plate Test

Tail-Flick Test
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Figure 6: Generalized workflow for preclinical pain model studies.
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Conclusion
The landscape of analgesic drug development is undergoing a significant transformation,

driven by the urgent need for effective and safer alternatives to traditional pain medications.

While co-codaprin remains a useful option for certain types of pain, its limitations, particularly

the risks associated with its opioid component, underscore the importance of innovation in this

field.

The novel compounds discussed in this guide represent promising advancements, each with a

unique mechanism of action that offers the potential for improved therapeutic outcomes.

Suzetrigine provides a targeted, non-opioid approach by selectively blocking a key channel in

peripheral pain signaling. Cebranopadol introduces a novel dual-receptor agonism strategy that

may offer potent analgesia with a more favorable side-effect profile than conventional opioids.

Tanezumab, by targeting NGF, presents a new paradigm for the treatment of chronic pain,

particularly in osteoarthritis.

The comparative data presented here highlight the potential of these novel compounds to

address the unmet needs of patients with acute and chronic pain. However, further research,

including head-to-head clinical trials, is necessary to fully elucidate their comparative efficacy

and safety profiles relative to established analgesics like co-codaprin. The detailed

experimental protocols and mechanistic insights provided in this guide are intended to serve as

a valuable resource for the scientific community as it continues to explore and develop the next

generation of pain therapeutics. The ultimate goal is to provide clinicians with a broader and

safer armamentarium of analgesic options to improve the lives of patients suffering from pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. diacomp.org [diacomp.org]

2. Hot plate test - Wikipedia [en.wikipedia.org]

3. Assessing pain (VAS) - SIRA [sira.nsw.gov.au]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b167000?utm_src=pdf-body
https://www.benchchem.com/product/b167000?utm_src=pdf-body
https://www.benchchem.com/product/b167000?utm_src=pdf-custom-synthesis
https://www.diacomp.org/shared/document.aspx?id=34&docType=Protocol
https://en.wikipedia.org/wiki/Hot_plate_test
https://www.sira.nsw.gov.au/resources-library/motor-accident-resources/publications/for-professionals/whiplash-resources/whiplash-assessment-tools/assessing-pain-vas
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Subcutaneous Tanezumab vs NSAID for the Treatment of Osteoarthritis: Efficacy and
General Safety Results from a Randomized, Double-Blind, Active-Controlled, 80-Week,
Phase-3 Study - ACR Meeting Abstracts [acrabstracts.org]

5. Mixed Outcomes in Trial Comparing Tanezumab to NSAIDs for OA | Docwire News
[docwirenews.com]

6. Long-Term Safety and Efficacy of Subcutaneous Tanezumab Versus Nonsteroidal
Antiinflammatory Drugs for Hip or Knee Osteoarthritis: A Randomized Trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Tail flick test - Wikipedia [en.wikipedia.org]

8. ard.bmj.com [ard.bmj.com]

9. rjptsimlab.com [rjptsimlab.com]

10. dovepress.com [dovepress.com]

11. floridiananesthesiaservices.com [floridiananesthesiaservices.com]

12. Cebranopadol for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid
Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Efficacy of controlled-release codeine in chronic non-malignant pain: a randomized,
placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Bunionectomy as an Acute Postoperative Pain Model: Overview of Common
Experimental Methods, and Insights from Past Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

16. Analgesic efficacy and safety of paracetamol-codeine combinations versus paracetamol
alone: a systematic review [crd.york.ac.uk]

17. mdpi.com [mdpi.com]

18. researchgate.net [researchgate.net]

19. Side effects of co-codamol for adults - NHS [nhs.uk]

20. cda-amc.ca [cda-amc.ca]

21. mdpi.com [mdpi.com]

22. A Study of Cebranopadol for the Treatment of Acute Pain After Bunionectomy | Clinical
Research Trial Listing [centerwatch.com]

23. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid
receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://acrabstracts.org/abstract/subcutaneous-tanezumab-vs-nsaid-for-the-treatment-of-osteoarthritis-efficacy-and-general-safety-results-from-a-randomized-double-blind-active-controlled-80-week-phase-3-study/
https://acrabstracts.org/abstract/subcutaneous-tanezumab-vs-nsaid-for-the-treatment-of-osteoarthritis-efficacy-and-general-safety-results-from-a-randomized-double-blind-active-controlled-80-week-phase-3-study/
https://acrabstracts.org/abstract/subcutaneous-tanezumab-vs-nsaid-for-the-treatment-of-osteoarthritis-efficacy-and-general-safety-results-from-a-randomized-double-blind-active-controlled-80-week-phase-3-study/
https://www.docwirenews.com/post/trial-comparing-tanezumab-nsaids-oa
https://www.docwirenews.com/post/trial-comparing-tanezumab-nsaids-oa
https://pubmed.ncbi.nlm.nih.gov/33538113/
https://pubmed.ncbi.nlm.nih.gov/33538113/
https://pubmed.ncbi.nlm.nih.gov/33538113/
https://en.wikipedia.org/wiki/Tail_flick_test
https://ard.bmj.com/content/74/6/1202
https://rjptsimlab.com/BlogDetails.aspx?bid=23&BlogTitle=Understanding%20the%20Tail%20Flick%20Analgesiometer:%20A%20Key%20Tool%20in%20Pharmacology%20for%20Analgesic%20Activity%20Evaluation
https://www.dovepress.com/suzetrigine-approval-breaks-a-25-year-silence-a-new-era-in-non-opioid--peer-reviewed-fulltext-article-JPR
https://floridiananesthesiaservices.com/2025/02/data-on-suzetrigine-a-new-non-opioid-pain-medication/
https://pubmed.ncbi.nlm.nih.gov/37556044/
https://pubmed.ncbi.nlm.nih.gov/30927089/
https://pubmed.ncbi.nlm.nih.gov/30927089/
https://pubmed.ncbi.nlm.nih.gov/8545142/
https://pubmed.ncbi.nlm.nih.gov/8545142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11668969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11668969/
https://www.crd.york.ac.uk/crdweb/ShowRecord.asp?ID=11996008384&ID=11996008384
https://www.crd.york.ac.uk/crdweb/ShowRecord.asp?ID=11996008384&ID=11996008384
https://www.mdpi.com/1422-0067/26/20/9865
https://www.researchgate.net/publication/334539590_Efficacy_and_Safety_of_Low-dose_Codeine_Containing_Combination_Analgesics_for_Pain_Systematic_Review_and_Meta-analysis
https://www.nhs.uk/medicines/co-codamol-for-adults/side-effects-of-co-codamol-for-adults/
https://www.cda-amc.ca/sites/default/files/attachments/2021-08/codeine_for_the_treatment_of_pain_synopsis_of_the_evidence.pdf
https://www.mdpi.com/2813-2998/4/3/32
https://www.centerwatch.com/clinical-trials/listings/NCT06423703/a-study-of-cebranopadol-for-the-treatment-of-acute-pain-after-bunionectomy
https://www.centerwatch.com/clinical-trials/listings/NCT06423703/a-study-of-cebranopadol-for-the-treatment-of-acute-pain-after-bunionectomy
https://pubmed.ncbi.nlm.nih.gov/24713140/
https://pubmed.ncbi.nlm.nih.gov/24713140/
https://www.researchgate.net/publication/261515329_Cebranopadol_A_Novel_Potent_Analgesic_NociceptinOrphanin_FQ_Peptide_and_Opioid_Receptor_Agonist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. Frontiers | Comparison of tanezumab and non-steroidal anti-inflammatory drugs in
efficacy and safety for chronic low back pain: a systematic review and meta-analysis of
randomized controlled trials [frontiersin.org]

26. delamere.com [delamere.com]

27. Common questions about co-codamol for adults - NHS [nhs.uk]

28. assets.hpra.ie [assets.hpra.ie]

29. medicines.org.uk [medicines.org.uk]

30. mdpi.com [mdpi.com]

31. painclinics.com [painclinics.com]

To cite this document: BenchChem. [Benchmarking Co-Codaprin Against Novel Analgesic
Compounds: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b167000#benchmarking-co-codaprin-
against-novel-analgesic-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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